3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE
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Overview
Description
3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE is an organic compound that features a bromine atom, a methoxy group, and a thiophene ring attached to a benzamide structure
Mechanism of Action
Target of Action
It’s worth noting that both indole and thiophene derivatives, which are structurally similar to the compound , have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole and thiophene derivatives, interact with their targets by binding to them, which can result in a variety of changes depending on the specific target and the nature of the interaction .
Biochemical Pathways
Indole and thiophene derivatives, which share structural similarities with the compound, have been shown to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds, such as indole and thiophene derivatives, have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, aldehydes, carboxylic acids, and de-brominated derivatives .
Scientific Research Applications
3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(2-methoxyethyl)benzamide
- 3-bromo-N-(2-thiophen-3-yl)ethyl)benzamide
- 3-bromo-N-(2-methoxy-2-(furan-3-yl)ethyl)benzamide
Uniqueness
3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE is unique due to the presence of both a methoxy group and a thiophene ring, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
3-bromo-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-18-13(11-5-6-19-9-11)8-16-14(17)10-3-2-4-12(15)7-10/h2-7,9,13H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGJFZFEXCEGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CC=C1)Br)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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